molecular formula C8H9F3N2O B14883852 2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B14883852
M. Wt: 206.16 g/mol
InChI Key: YPCMJLADLJUKFI-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a pyridine ring substituted with an amino group at the 5-position and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-aminopyridine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where 5-aminopyridine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H9F3N2O/c1-7(14,8(9,10)11)6-3-2-5(12)4-13-6/h2-4,14H,12H2,1H3

InChI Key

YPCMJLADLJUKFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)N)(C(F)(F)F)O

Origin of Product

United States

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